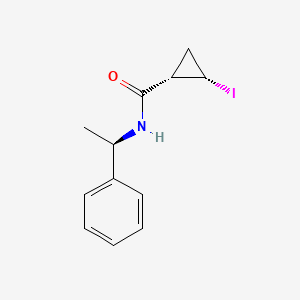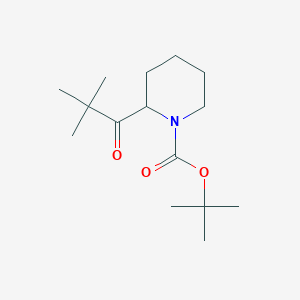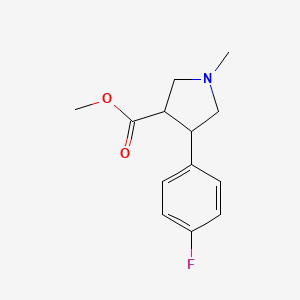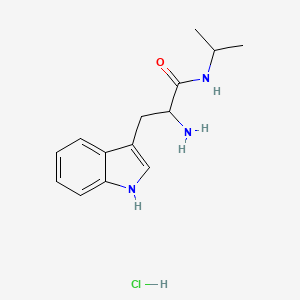
2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Introduction of amino and methyl groups: Amination and methylation reactions can be employed to introduce the amino and methyl groups at specific positions on the pyridine ring.
Formation of the amide bond: The final step involves the formation of the amide bond through a reaction between the pyridine derivative and N-methylpropanamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-NH₂) can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could produce a more saturated compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound can influence signaling pathways, leading to changes in gene expression or protein activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-dimethylpyridine: A simpler analog with similar structural features.
N-Methylpropanamide: Shares the amide functional group but lacks the pyridine ring.
4,6-Dimethyl-2-oxopyridine: Contains the pyridine ring and oxo group but lacks the amino and N-methylpropanamide moieties.
Uniqueness
2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H17N3O2 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-(3-amino-4,6-dimethyl-2-oxopyridin-1-yl)-N-methylpropanamide |
InChI |
InChI=1S/C11H17N3O2/c1-6-5-7(2)14(11(16)9(6)12)8(3)10(15)13-4/h5,8H,12H2,1-4H3,(H,13,15) |
InChI-Schlüssel |
GJKLVBDYEXGPMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=O)N1C(C)C(=O)NC)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-4,6-dichloro-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B13003671.png)

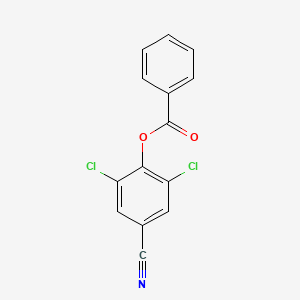
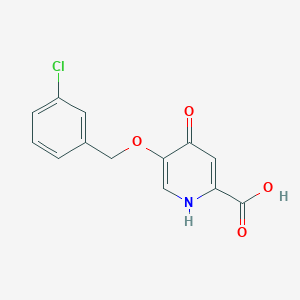
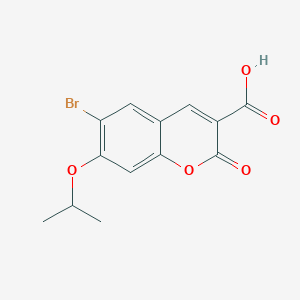

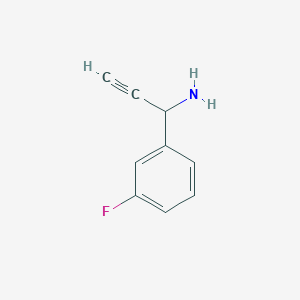
![5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid](/img/structure/B13003710.png)
![2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13003729.png)
